molecular formula C23H27N5O5S B044465 methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 121864-76-4

methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate

Cat. No. B044465
CAS RN: 121864-76-4
M. Wt: 485.6 g/mol
InChI Key: IUECJFZUHONGHL-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H28N6O5S, and is commonly referred to as MDAPINP.

Mechanism of Action

The mechanism of action of MDAPINP involves the inhibition of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDAPINP are varied and complex. It has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using MDAPINP in lab experiments is its potent inhibitory effects on several enzymes, which can be useful in the development of new drugs for the treatment of neurological disorders. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. However, one limitation of using MDAPINP in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of MDAPINP. One potential area of research is the development of new drugs for the treatment of neurological disorders, based on the compound's potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDAPINP, including its antioxidant and anti-inflammatory effects. Finally, the synthesis process for MDAPINP could be optimized to make it more efficient and cost-effective for use in lab experiments.

Synthesis Methods

The synthesis of MDAPINP involves several steps, including the condensation of 2,5-diaminopentanoic acid with 1-(2-nitrophenyl)sulfanylindole-3-carboxylic acid, followed by the esterification of the resulting intermediate with methyl chloroformate. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

MDAPINP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.

properties

CAS RN

121864-76-4

Product Name

methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate

Molecular Formula

C23H27N5O5S

Molecular Weight

485.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate

InChI

InChI=1S/C23H27N5O5S/c1-33-23(30)18(26-22(29)17(25)8-6-12-24)13-15-14-27(19-9-3-2-7-16(15)19)34-21-11-5-4-10-20(21)28(31)32/h2-5,7,9-11,14,17-18H,6,8,12-13,24-25H2,1H3,(H,26,29)/t17-,18-/m0/s1

InChI Key

IUECJFZUHONGHL-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN)N

SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N

Canonical SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N

synonyms

H-Orn-Trp(Nps)-OMe
H-ornithyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este

Origin of Product

United States

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